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Compound of Interest

Compound Name:
1-(Dimethylamino)-2-phenylbutan-

2-ol

Cat. No.: B031990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-
(dimethylamino)-2-phenylbutan-2-ol, a tertiary amino alcohol with potential applications in

pharmaceutical synthesis and research. Due to the limited availability of experimentally derived

public data for this specific molecule, this document leverages predicted spectroscopic values

and established principles of NMR, IR, and MS analysis for amino alcohols. This guide is

intended to serve as a foundational resource for researchers working with this compound or

structurally related molecules.

Chemical Structure and Properties
IUPAC Name: 1-(dimethylamino)-2-phenylbutan-2-ol

Molecular Formula: C₁₂H₁₉NO[1][2]

Molecular Weight: 193.28 g/mol [1]

Monoisotopic Mass: 193.146664230 Da[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-
(dimethylamino)-2-phenylbutan-2-ol. These values are based on computational models and
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typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 2.5 - 2.7 Singlet 1H Hydroxyl proton (-OH)

~ 2.3 - 2.5 Singlet 2H
Methylene protons (-

CH₂-N)

~ 2.2 Singlet 6H
Dimethyl protons (-

N(CH₃)₂)

~ 1.6 - 1.8 Quartet 2H
Methylene protons (-

CH₂-CH₃)

~ 0.8 - 1.0 Triplet 3H
Methyl protons (-CH₂-

CH₃)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~ 145 Quaternary aromatic carbon

~ 128 Aromatic CH

~ 127 Aromatic CH

~ 126 Aromatic CH

~ 75 Quaternary carbinol carbon (C-OH)

~ 65 Methylene carbon (-CH₂-N)

~ 45 Dimethyl carbons (-N(CH₃)₂)

~ 30 Methylene carbon (-CH₂-CH₃)

~ 8 Methyl carbon (-CH₂-CH₃)
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Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

3600 - 3200 Broad, Medium O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

3000 - 2850 Medium C-H stretch (aliphatic)

1600 - 1450 Medium to Weak C=C stretch (aromatic ring)

1260 - 1000 Medium C-N stretch (amine)

1150 - 1050 Medium C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Adduct

Predicted Collision Cross
Section (Å²)

194.15395 [M+H]⁺ 145.4

216.13589 [M+Na]⁺ 150.8

192.13939 [M-H]⁻ 148.7

176.14393 [M+H-H₂O]⁺ 139.4

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters should be optimized for the specific sample and

equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(dimethylamino)-2-phenylbutan-
2-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small

amount of a reference standard, such as tetramethylsilane (TMS), if not already present in

the solvent.
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¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data with an appropriate window function (e.g., exponential multiplication with

a line broadening of 0.3 Hz) before Fourier transformation.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and

a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary

carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 1-(dimethylamino)-2-phenylbutan-2-ol is expected to be a liquid or

a low-melting solid at room temperature, the attenuated total reflectance (ATR) method is

recommended for its simplicity and minimal sample preparation.

ATR-FTIR Acquisition:

Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

MS Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography system.

Use a soft ionization technique such as electrospray ionization (ESI) to minimize

fragmentation and observe the molecular ion.

Acquire spectra in both positive and negative ion modes.

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the

precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-(dimethylamino)-2-phenylbutan-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031990#1-dimethylamino-2-phenylbutan-2-ol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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